3-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzaldehyde
Description
This compound features a benzothiadiazine core fused with a 1,2,4-thiadiazine ring system, substituted with a butyl group at position 4 and a sulfone group (1,1-dioxido). A thioether linkage connects the heterocycle to a 4-methoxybenzaldehyde moiety. Its synthesis likely involves a multi-step pathway, including condensation of a thiosemicarbazide intermediate with a substituted benzaldehyde derivative, followed by cyclization and oxidation to form the sulfone group .
Properties
IUPAC Name |
3-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanylmethyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-3-4-11-22-17-7-5-6-8-19(17)28(24,25)21-20(22)27-14-16-12-15(13-23)9-10-18(16)26-2/h5-10,12-13H,3-4,11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWLCZNHOVMBNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=C(C=CC(=C3)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzaldehyde is a complex organic compound belonging to the class of benzothiadiazine derivatives. These compounds have garnered significant interest due to their diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Molecular Weight: 435.6 g/mol
CAS Number: 933024-96-5
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. Key findings include:
Anticancer Activity
Recent studies indicate that derivatives of benzothiadiazine exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3d | HeLa | 29 |
| 3b | MCF-7 | 73 |
These values suggest that the presence of the thiadiazine ring enhances lipophilicity and tissue permeability, leading to improved anticancer efficacy .
Antimicrobial Activity
Compounds with similar structures have shown promising antimicrobial properties. The thiadiazine and methoxy groups are believed to contribute to these activities by interacting with microbial cell membranes or inhibiting essential enzymes .
Anti-inflammatory Properties
Research indicates that derivatives like this compound may possess anti-inflammatory effects. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
Case Studies
Case Study 1: Cytotoxic Evaluation
In a study evaluating various thiadiazole derivatives, the compound was tested against several human cancer cell lines. The results demonstrated that compounds containing the benzothiadiazine structure exhibited enhanced cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of related compounds. The study found that certain derivatives effectively inhibited bacterial growth, suggesting potential applications in treating infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- 1,4-Benzodioxine-based thiadiazole derivatives (): These compounds lack the sulfone group and thiadiazine ring but share fused sulfur-nitrogen heterocycles.
- 1,3-Benzothiazinan-4-one derivatives (): These feature a benzothiazinanone core instead of thiadiazine. The ketone group in benzothiazinanones may alter reactivity, favoring nucleophilic attacks over electrophilic substitutions seen in the target compound’s aldehyde group .
Substituent Effects
- 4-Methylsulfonylbenzaldehyde derivatives (): The methylsulfonyl group is a stronger electron-withdrawing group than methoxy, which could reduce the aldehyde’s nucleophilicity in the target compound. However, the methoxy group in the target compound may enhance solubility in polar solvents .
- 4-Cyanophenyl-benzimidazoles (): The cyano group’s electron-withdrawing nature contrasts with the methoxy group’s electron-donating properties, influencing electronic distribution and intermolecular interactions .
Comparative Data Table
Research Findings and Implications
Substituent Influence : The butyl chain increases logP values, suggesting better bioavailability than derivatives with shorter alkyl groups .
Reactivity: The 4-methoxybenzaldehyde group’s electron-donating nature may accelerate Schiff base formation relative to cyano- or sulfonyl-substituted aldehydes .
Synthetic Challenges : Oxidation to the sulfone group requires precise conditions, as over-oxidation could degrade the thiadiazine ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
